5-(4-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one: is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with a 4-methylphenyl group at the 5-position, a phenyl group at the 3-position, and a 2-[(2-oxopropyl)sulfanyl] group at the 2-position. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidin-4(3H)-one core.
Substitution Reactions:
Thioether Formation: The 2-[(2-oxopropyl)sulfanyl] group is introduced via a nucleophilic substitution reaction, where a thiol derivative reacts with a halogenated precursor under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thioether group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Aromatic Derivatives: Formed through substitution reactions.
Scientific Research Applications
5-(4-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
5-(4-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one: can be compared with other thienopyrimidine derivatives, such as:
5-(4-chlorophenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a chlorine substituent instead of a methyl group.
5-(4-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a methoxy group on the phenyl ring.
5-(4-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a nitro group on the phenyl ring.
These comparisons highlight the uniqueness of This compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
5-(4-methylphenyl)-2-(2-oxopropylsulfanyl)-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S2/c1-14-8-10-16(11-9-14)18-13-27-20-19(18)21(26)24(17-6-4-3-5-7-17)22(23-20)28-12-15(2)25/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIQPYDCMNMASG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.